RAC-TOCOL
Description
Properties
IUPAC Name |
(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUSDJMZWQVQSF-XLGIIRLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58166-19-1 | |
| Record name | Tocol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOCOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40PU1W53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: RAC-TOCOLs can be synthesized through various chemical processes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to produce α-tocopherol. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures .
Industrial Production Methods: Industrially, tocols are often extracted from natural sources such as vegetable oils. For instance, tocopherols and tocotrienols can be separated from palm fatty acid distillate through saponification followed by low-temperature solvent crystallization. This method involves the use of sodium bicarbonate or calcium hydroxide for saponification and hexane for solvent extraction .
Chemical Reactions Analysis
Types of Reactions: RAC-TOCOLs undergo various chemical reactions, including:
Oxidation: RAC-TOCOLs can be oxidized to quinones, which are less active forms of the compound.
Reduction: Reduction of tocols is less common but can occur under specific conditions.
Substitution: RAC-TOCOLs can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are often employed.
Major Products:
Oxidation: Produces tocopherol quinones.
Reduction: Yields reduced forms of tocopherols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antioxidant Properties
RAC-TOCOL serves as an effective antioxidant in various biological systems. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
Cancer Research
Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis through several mechanisms:
- Inhibition of Signaling Pathways : It has been shown to inhibit NF-κB and TGF-β signaling pathways, which are crucial for cancer cell survival and proliferation .
- Induction of Apoptosis : Studies have demonstrated that tocopherols can activate caspases involved in the apoptotic process, leading to programmed cell death in cancer cells .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration:
- Reduction of Neuroinflammation : Tocopherols can modulate inflammatory responses in the brain, potentially offering protection against conditions like Alzheimer's disease .
- Protection Against Oxidative Damage : By reducing oxidative stress in neuronal cells, this compound may help preserve cognitive function .
Cardiovascular Health
The compound has been studied for its effects on cardiovascular health:
- Cholesterol Regulation : Tocopherols have been shown to influence lipid profiles positively by reducing LDL cholesterol levels .
- Anti-inflammatory Effects : By mitigating inflammation within vascular tissues, this compound may contribute to reduced risk factors for cardiovascular diseases .
Analytical Applications
This compound is utilized as an internal standard in various analytical methods due to its stability and reliability:
- High-Performance Liquid Chromatography (HPLC) : It is commonly used in HPLC methods to quantify tocopherols and tocotrienols in food products and biological samples .
| Application | Method | Purpose |
|---|---|---|
| Vitamin Analysis | HPLC | Quantification of tocopherols in serum samples |
| Food Quality Control | LC-MS/MS | Multi-residue analysis of vitamins in food products |
| Clinical Diagnostics | HPLC | Measurement of tocopherol levels in patients |
Clinical Trials on Cancer Patients
A notable study investigated the effects of tocopherol supplementation on prostate cancer patients. Results indicated a significant reduction in cancer mortality among participants receiving this compound compared to placebo groups .
Neurodegenerative Disease Models
In animal models of Parkinson's disease, administration of this compound resulted in improved motor functions and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neuroprotection .
Mechanism of Action
RAC-TOCOLs exert their effects primarily through their antioxidant activity. They act as radical scavengers, neutralizing free radicals and preventing lipid peroxidation in cell membranes. This action helps protect cells from oxidative stress and damage. RAC-TOCOLs also influence cellular signaling pathways and gene expression, contributing to their protective effects .
Comparison with Similar Compounds
Key Properties of RAC-TOCOL:
- Purity : 98% (TLC), 95% (GC), 98% (HPLC) .
- Applications: Primarily used as an internal standard for quantifying tocopherols and tocotrienols in biological samples.
- For instance, this compound shows reduced inhibition of erythrocyte hemolysis and fails to increase microviscosity in rat liver phosphatidylcholine (PC) liposomes, unlike α-tocopherol .
Comparison with Structurally Similar Compounds
α-Tocopherol (Vitamin E)
| Property | This compound | α-Tocopherol |
|---|---|---|
| Structure | Synthetic chromanol derivative | Natural chromanol with phytyl tail |
| Molecular Formula | C₂₆H₄₄O₂ | C₂₉H₅₀O₂ |
| Source | Synthetic (Matreya LLC) | Natural (plant oils, nuts) |
| Biological Role | Inert in most assays | Potent antioxidant, membrane stabilizer |
| Analytical Use | Internal standard for HPLC/GC/MS | Analyte in lipid profiling |
Key Differences :
- Side Chain : this compound lacks the phytyl chain of α-tocopherol, which is critical for membrane integration and antioxidant activity .
- Function : While α-tocopherol scavenges free radicals and prevents lipid peroxidation, this compound’s synthetic structure limits its biological activity, making it suitable only for analytical standardization .
δ-Tocotrienol
| Property | This compound | δ-Tocotrienol |
|---|---|---|
| Structure | Saturated side chain | Unsaturated farnesyl chain |
| Bioavailability | Low (synthetic) | High (natural, dietary sources) |
| Therapeutic Use | None | Anti-cancer, cholesterol-lowering |
Key Differences :
- Side Chain Unsaturation: Tocotrienols’ unsaturated chains enhance their interaction with cell membranes, whereas this compound’s saturated chain limits dynamic interactions .
Comparison with Functionally Similar Compounds
Deuterated α-Tocopherol (d-α-Tocopherol)
| Property | This compound | d-α-Tocopherol |
|---|---|---|
| Isotopic Labeling | None | Deuterium-labeled |
| Cost | Moderate | High |
| Analytical Precision | High (98% purity) | Ultra-high (≥99% isotopic purity) |
Key Differences :
Key Differences :
- Specificity : this compound is tailored for vitamin E homologs, whereas methyl triclosan is used for diverse small molecules .
Biological Activity
RAC-TOCOL, also known as racemic tocol or (±)-tocol, is a synthetic derivative of vitamin E that exhibits various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological potential, and relevant case studies.
Overview of this compound
This compound is a racemic mixture of tocopherols, which are compounds known for their antioxidant properties. It is utilized in various biological and pharmacological studies due to its structural similarity to natural tocopherols, particularly alpha-tocopherol and gamma-tocopherol. Understanding the biological activity of this compound is essential for its application in health and disease management.
This compound exhibits several biological activities through various mechanisms:
- Antioxidant Activity : Like other tocopherols, this compound functions primarily as an antioxidant, scavenging free radicals and preventing oxidative stress in cells. This property is crucial in protecting cellular components from damage.
- Anti-inflammatory Effects : Studies have shown that tocopherols can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and pathways such as NF-κB, which plays a significant role in inflammation .
- Neuroprotective Properties : Research indicates that tocopherols, including this compound, can protect neuronal cells from oxidative damage, which is particularly relevant in neurodegenerative diseases .
- Cholesterol Regulation : Tocopherols have been observed to influence lipid metabolism and cholesterol levels, potentially reducing the risk of cardiovascular diseases .
Cell Culture Studies
A study involving RAW 264.7 macrophages demonstrated that gamma-tocopherol significantly increased the uptake of alpha-tocopherol, indicating a synergistic effect between different tocopherol forms . The following table summarizes the uptake results:
| Tocopherol Type | Medium (nmoles/well) | Cells (nmoles/well) | Recovery (%) |
|---|---|---|---|
| α-Tocopherol | 5.0 (drop) | 0.15 (increase) | 3% |
| γ-Tocopherol | 3.0 (drop) | 0.86 (increase) | 29% |
This data suggests that gamma-tocopherol enhances the cellular uptake of alpha-tocopherol, which may have implications for dietary supplementation strategies.
Pharmacological Potential
Research has highlighted the pharmacological potential of tocotrienols (a class of vitamin E compounds closely related to tocopherols). A review outlined various protective activities associated with tocotrienols:
| Protective Activity | Tocotrienol Type | Proposed Mechanism of Action |
|---|---|---|
| Anti-cancer | γ-T 3 | Inhibition of NF-κB signaling |
| Neuroprotection | α-T 3 | Scavenging free radicals |
| Cholesterol lowering | δ-T 3 | Modulation of lipid metabolism |
These findings suggest that this compound may share similar mechanisms and could be beneficial in therapeutic contexts .
Case Studies
- Cancer Research : A clinical study investigated the effects of tocotrienols on cancer cell lines. Results indicated that tocotrienols induced apoptosis in various cancer types through caspase activation and down-regulation of anti-apoptotic proteins like Bcl-2 .
- Cardiovascular Health : In a cohort study examining the relationship between vitamin E intake and cardiovascular events, higher dietary intake of tocopherols was associated with reduced incidence rates of heart disease .
Q & A
Q. How can researchers balance open data requirements with intellectual property concerns?
- Use embargo periods for sensitive data, aligning with institutional policies.
- Share aggregated data or synthetic datasets where raw data poses IP risks.
- Collaborate with legal advisors to draft data-use agreements .
Tables
Table 1: Common Pitfalls in this compound Research
Table 2: Recommended Tools for this compound Data Analysis
| Tool | Application | Example Use Case |
|---|---|---|
| R/Python | Statistical modeling | Dose-response curve fitting |
| NVivo | Qualitative analysis | Thematic coding of observational data |
| PRISM | Visualization | Generating publication-ready graphs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
